Lipophilicity & Molecular Weight vs. Demethylated Analog
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine exhibits a computed XLogP3-AA value of 3.2, representing a lipophilicity increase of approximately 0.5 log units over its demethylated counterpart, 1-(2-bromo-5-chlorophenyl)piperazine (estimated XLogP3-AA ≈ 2.7 based on additive fragment contributions) . This difference corresponds to a predicted 3.2-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability. Molecular weight is 289.60 g/mol versus 275.57 g/mol for the demethylated analog .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2; Molecular Weight = 289.60 g/mol |
| Comparator Or Baseline | 1-(2-Bromo-5-chlorophenyl)piperazine: XLogP3-AA ≈ 2.7 (estimated); Molecular Weight = 275.57 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.5 units; ΔMW = +14.03 g/mol |
| Conditions | Computational prediction (XLogP3-AA algorithm) for target; estimated from fragment addition for comparator |
Why This Matters
Procurement of the 4-methyl derivative enables CNS-targeted programs requiring higher blood-brain barrier permeability, while the demethylated analog is suboptimal for such applications.
